molecular formula Na2S2O5<br>Na2O5S2 B152714 Sodium metabisulfite CAS No. 7681-57-4

Sodium metabisulfite

Cat. No. B152714
CAS RN: 7681-57-4
M. Wt: 190.11 g/mol
InChI Key: HRZFUMHJMZEROT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04530768

Procedure details

Further comparative experiments were undertaken in the same manner as above except that the 0.01 mole/liter aqueous solution of sodium sulfite was replaced with an equal volume of a 0.01 mole/liter aqueous solution of sodium hydrogensulfite or a 0.00491 mole/liter aqueous solution of sodium pyrosulfite to give the results almost identical with those shown by the curve VI in FIG. 1. The residual cyanide concentration was 24.4 ppm or 29.8 ppm after 120 minutes of the treatment with sodium hydrogensulfite or after 129 minutes of the treatment with sodium pyrosulfite, respectively.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].[S:7]([O-])([OH:9])=[O:8].[Na+]>>[S:1]([S:7]([O-:9])=[O:8])([O-:4])(=[O:3])=[O:2].[Na+:5].[Na+:5] |f:0.1.2,3.4,5.6.7|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.